Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
This technical guide provides a comprehensive profile of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine , a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocyclic compounds.
Executive Summary
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine (CAS 893612-22-1) serves as a high-value scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., WEE1, SHP2, and MK-1775 analogs). Its structure features a pyrazine core decorated with three distinct functional handles: a primary amine (C2), a secondary amine within a homopiperazine ring (C3), and a bromine atom (C5). This "tri-functional" architecture allows for orthogonal functionalization, making it an ideal building block for fragment-based drug discovery (FBDD).
Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is characterized by the presence of a basic 1,4-diazepane ring fused to an electron-deficient pyrazine core. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling, while the diazepane moiety often improves solubility and pharmacokinetic profiles in final drug candidates.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine |
| CAS Registry Number | 893612-22-1 |
| Molecular Formula | C₉H₁₄BrN₅ |
| Molecular Weight (Avg) | 272.15 g/mol |
| Monoisotopic Mass | 271.0433 Da |
| SMILES | NC1=NC=C(Br)N=C1N1CCNCCC1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| LogP (Predicted) | ~0.8 – 1.2 (Moderate lipophilicity) |
| pKa (Predicted) | ~9.5 (Secondary amine of diazepane) |
Analytic Note: The mass spectrum will exhibit a characteristic 1:1 isotopic doublet pattern ([M]+ and [M+2]+) due to the presence of a single bromine atom (
Br andBr).
Synthetic Methodology
The synthesis of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).
Core Reaction Protocol
Starting Material: 3,5-Dibromopyrazin-2-amine (CAS 24241-18-7).[1] Reagent: Homopiperazine (1,4-Diazepane). Mechanism: SNAr displacement of the C-3 bromine.
Regioselectivity Insight (Expert Analysis)
In 3,5-dibromopyrazin-2-amine, the C-3 and C-5 positions are both electrophilic. However, the presence of the electron-donating amino group (-NH₂) at C-2 directs incoming nucleophiles preferentially to the C-3 position . This counter-intuitive selectivity (attacking the more sterically hindered site) is often attributed to hydrogen-bond-assisted delivery of the nucleophile or stabilization of the transition state by the adjacent amine.
Experimental Workflow
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Dissolution: Dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in a polar aprotic solvent (NMP or DMSO).
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Addition: Add Homopiperazine (3.0 – 5.0 eq). Note: Excess amine acts as both nucleophile and base to scavenge HBr.
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Heating: Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor by LC-MS for the consumption of starting material.
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Workup: Pour the mixture into ice-water. The product may precipitate. If not, extract with Ethyl Acetate (EtOAc).
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Purification: Column chromatography (DCM/MeOH gradient) is typically required to remove bis-substituted byproducts (rare) or unreacted homopiperazine.
Figure 1: Synthetic pathway illustrating the regioselective SNAr reaction.
Structural Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectroscopic markers must be confirmed.
Nuclear Magnetic Resonance (NMR)[10]
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¹H NMR (DMSO-d₆):
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δ ~7.6–7.8 ppm (1H, s): Pyrazine ring proton (H-6). This singlet confirms the C-5/C-6 region is intact (minus the Br).
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δ ~6.0–6.5 ppm (2H, br s): Primary amine (-NH₂) at C-2.
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δ ~3.4–3.8 ppm (4H, m): Diazepane protons adjacent to the pyrazine ring.
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δ ~2.7–3.0 ppm (4H, m): Diazepane protons adjacent to the secondary amine.
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δ ~1.7–1.9 ppm (2H, m): Homopiperazine C-6 methylene bridge.
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Mass Spectrometry (LC-MS)
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Method: ESI+
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Result: Two peaks of equal intensity at m/z 272.1 and 274.1 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
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Purity Criteria: >95% by HPLC area integration (254 nm).
Reactivity Profile & Applications
This scaffold is a "linchpin" intermediate. Its chemical value lies in its ability to undergo divergent synthesis.
Functionalization Pathways[11]
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C-5 Position (Bromine):
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install aromatic systems (e.g., for kinase hinge binding).
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Buchwald-Hartwig Amination: Introduction of anilines or other amines.
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C-3 Position (Diazepane Secondary Amine):
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Acylation/Sulfonylation: Capping the ring nitrogen to tune solubility or potency.
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Reductive Amination: Alkylation with aldehydes.
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C-2 Position (Primary Amine):
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Typically left free to serve as a hydrogen bond donor in the kinase active site (interaction with the hinge region).
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Figure 2: Divergent synthetic utility of the scaffold.
References
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ResearchGate. (2025).[2] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved February 21, 2026, from [Link]
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National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-3,5-dibromopyrazine Compound Summary. Retrieved February 21, 2026, from [Link]
